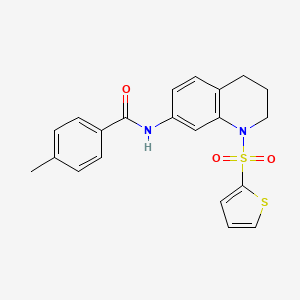

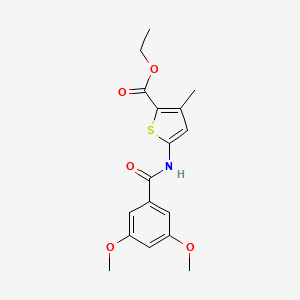

Ethyl 5-(3,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl thiophene carboxylate derivatives is well-documented. For instance, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, offering advantages such as operational simplicity and avoidance of strong bases . Similarly, other papers describe the synthesis of various ethyl carboxylate derivatives, which typically involve condensation reactions and are characterized by spectroscopic methods such as NMR and FT-IR . These methods could potentially be adapted for the synthesis of "Ethyl 5-(3,5-dimethoxybenzamido)-3-methylthiophene-2-carboxylate."

Molecular Structure Analysis

The molecular structure of ethyl thiophene carboxylate derivatives is often analyzed using quantum chemical calculations, such as density functional theory (DFT) . These studies provide information on the thermodynamic parameters, indicating that the formation of these compounds is generally exothermic and spontaneous at room temperature. The vibrational analysis suggests the formation of dimers in the solid state through intermolecular hydrogen bonding .

Chemical Reactions Analysis

The reactivity of ethyl thiophene carboxylate derivatives can be assessed using local reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices . These analyses help identify reactive sites within the molecule, which is crucial for understanding how these compounds might undergo further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl thiophene carboxylate derivatives, such as solubility, chemical stability, and complex formation with metals, have been studied . These properties are important for the practical application of these compounds in various fields. For example, the solubility products of complexes formed with Cu(II), Co(II), and Ni(II) were determined for one of the ligands . Additionally, the fluorescence properties of certain derivatives have been investigated, which could be relevant for the development of novel materials with specific optical characteristics .

Propriétés

IUPAC Name |

ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-5-23-17(20)15-10(2)6-14(24-15)18-16(19)11-7-12(21-3)9-13(8-11)22-4/h6-9H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCDKAWJUCBMAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-[benzyl(cyanomethyl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B3001928.png)

![(E)-4-(Dimethylamino)-N-[2-(2-phenyl-1H-imidazol-5-yl)ethyl]but-2-enamide](/img/structure/B3001929.png)

![3-(2-phenylethyl)-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B3001930.png)

![Benzo[d]thiazol-2-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001935.png)

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)

![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)